

# A Comparative Guide to TASK-1 Inhibition: ML365 vs. A293

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## Compound of Interest

Compound Name: ML365

Cat. No.: B609156

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This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of the TASK-1 (KCNK3) potassium channel: **ML365** and A293. The objective is to offer a clear, evidence-based resource to inform the selection of the most appropriate tool compound for in vitro and in vivo studies targeting TASK-1.

## At a Glance: Key Quantitative Comparison

The following table summarizes the key quantitative parameters for **ML365** and A293, based on available experimental data.

Parameter	ML365	A293	Reference(s)
TASK-1 IC50	4 nM (Thallium Flux Assay)	~100-250 nM (Electrophysiology)	
16 nM (Automated Electrophysiology)			
TASK-3 IC50	390 nM	950 nM	
Selectivity (TASK-1 vs. TASK-3)	>60-fold	~4.3-fold	
Off-Target Effects	Little to no inhibition of Kir2.1, KCNQ2, and hERG at 30 $\mu$ M	Increasing off-target effects on IKr, IKACH, and ICa-L channels in the 30-50 $\mu$ M range.	

## In-Depth Analysis

### Potency:

**ML365** demonstrates significantly higher potency for TASK-1 inhibition, with IC50 values in the low nanomolar range. Data from both thallium flux and electrophysiology assays consistently place its inhibitory activity at a much lower concentration than that reported for A293. A293 is a potent inhibitor, with reported IC50 values in the range of 100-250 nM in electrophysiological studies. While still a valuable tool, its potency is notably lower than that of **ML365**.

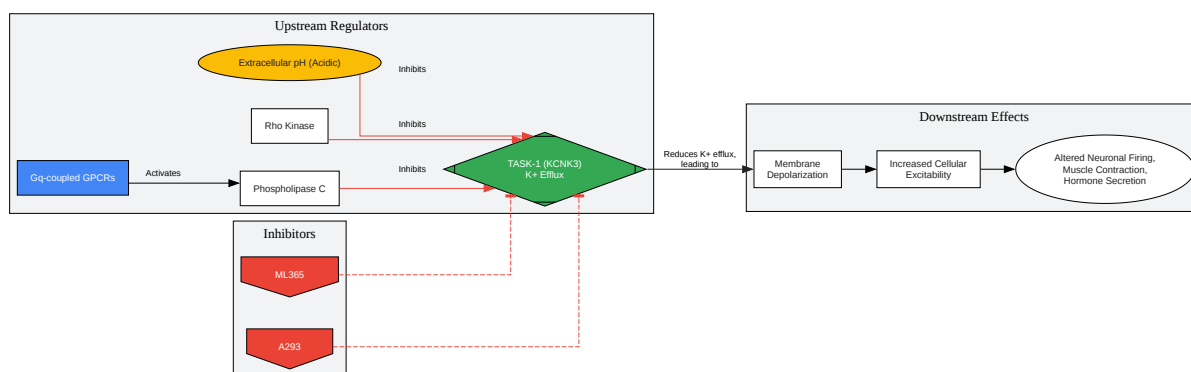
### Selectivity:

A critical consideration for any pharmacological tool is its selectivity for the intended target.

**ML365** exhibits a superior selectivity profile, with over 60-fold greater potency for TASK-1 compared to the closely related TASK-3 channel. In contrast, A293 shows a more modest ~4.3-fold selectivity for TASK-1 over TASK-3. Furthermore, **ML365** has been shown to have minimal effects on other key cardiac ion channels like hERG, Kir2.1, and KCNQ2 at concentrations up to 30  $\mu$ M, indicating a lower risk of off-target electrophysiological effects. A293, at higher micromolar concentrations, has been reported to have off-target effects on other cardiac ion channels.

## TASK-1 Signaling Pathway and Inhibition

The following diagram illustrates the known upstream regulation of the TASK-1 channel and the downstream consequences of its inhibition by compounds like **ML365** and A293.



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Caption: TASK-1 signaling and points of inhibition.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing TASK-1 inhibition using common in vitro assays.

## Thallium Flux Assay for TASK-1 Inhibition

This high-throughput screening assay measures the influx of thallium (Tl<sup>+</sup>), a surrogate for K<sup>+</sup>, through the TASK-1 channel. Inhibition of the channel reduces the rate of Tl<sup>+</sup> influx, which is detected by a Tl<sup>+</sup>-sensitive fluorescent dye.

### Materials:

- HEK293 cells stably expressing human TASK-1
- Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- Tl<sup>+</sup>-sensitive dye (e.g., FluxOR™)
- Stimulus buffer containing a high concentration of Tl<sup>+</sup> and K<sup>+</sup>
- Test compounds (**ML365**, A293) and controls
- 384-well microplates
- Fluorescent plate reader

### Procedure:

- **Cell Plating:** Seed HEK293-TASK-1 cells into 384-well plates and incubate overnight.
- **Dye Loading:** Remove the culture medium and add the Tl<sup>+</sup>-sensitive dye solution to each well. Incubate at room temperature in the dark to allow for dye loading.
- **Compound Addition:** Add test compounds at various concentrations to the wells and incubate for a specified period to allow for target engagement.
- **Signal Measurement:** Place the plate in a fluorescent plate reader and establish a baseline fluorescence reading.
- **Stimulation and Reading:** Inject the Tl<sup>+</sup>/K<sup>+</sup> stimulus buffer to activate the channel and initiate Tl<sup>+</sup> influx. Immediately begin kinetic fluorescence readings.

- **Data Analysis:** Calculate the rate of fluorescence increase (slope) for each well. Normalize the data to positive (no inhibitor) and negative (maximal inhibition) controls. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

## Automated Patch Clamp Electrophysiology for TASK-1 Inhibition

This technique provides a more direct measure of ion channel activity by recording the flow of ions across the cell membrane.

### Materials:

- HEK293 cells expressing human TASK-1
- Automated patch clamp system (e.g., QPatch, IonWorks)
- Extracellular and intracellular recording solutions
- Test compounds (**ML365**, A293) and controls

### Procedure:

- **Cell Preparation:** Harvest and prepare a single-cell suspension of the TASK-1 expressing cells.
- **System Setup:** Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.
- **Cell Seeding:** Load the cell suspension into the system. The instrument will automatically capture individual cells and form gigaseals.
- **Whole-Cell Configuration:** Establish a whole-cell recording configuration.
- **Current Recording:** Apply a voltage-step protocol to elicit TASK-1 currents and record a stable baseline.
- **Compound Application:** Perfuse the cells with the extracellular solution containing the test compound at various concentrations.

- **Inhibition Measurement:** Record the steady-state current inhibition at each compound concentration.
- **Data Analysis:** Measure the peak current amplitude in the presence of the compound and normalize it to the baseline current. Construct a concentration-response curve and calculate the IC50 value.

## Conclusion and Recommendations

Both **ML365** and A293 are valuable pharmacological tools for the study of TASK-1. However, the available data strongly suggest that **ML365** is the superior choice for most applications due to its significantly higher potency and greater selectivity. Its low nanomolar IC50 and over 60-fold selectivity for TASK-1 over TASK-3 minimize the potential for confounding off-target effects, leading to more reliable and interpretable experimental outcomes.

A293 remains a useful inhibitor, particularly in studies where a well-characterized compound with a history of in vivo use is desired. However, researchers should be mindful of its lower potency and selectivity, and consider potential off-target effects, especially at higher concentrations.

For researchers embarking on new studies of TASK-1, **ML365** is recommended as the first-line inhibitor to ensure the highest degree of target specificity and potency. When using either compound, it is imperative to perform appropriate control experiments and to be aware of the potential for off-target effects, particularly when interpreting data from complex biological systems.

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